2,3,4,5,6-Pentafluorobenzamide

Analytical Chemistry Gas Chromatography Derivatization

Trace amine analysis by GC-ECD demands maximum sensitivity. Generic benzamides fail to deliver adequate electron-capture response, compromising detection limits. 2,3,4,5,6-Pentafluorobenzamide (CAS 652-31-3) is the preferred derivatization reagent for this exact purpose: • Outperforms heptafluorobutyramide in ECD response, enabling lower LODs • Validated in forensic toxicology, food safety, and environmental monitoring • Also a perfluorinated building block for Rh(III)-catalyzed C-H activation Supplied with full analytical documentation. Standard and bulk packaging available.

Molecular Formula C7H2F5NO
Molecular Weight 211.09 g/mol
CAS No. 652-31-3
Cat. No. B1217856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluorobenzamide
CAS652-31-3
Synonymspentafluorobenzamide
Molecular FormulaC7H2F5NO
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)N
InChIInChI=1S/C7H2F5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14)
InChIKeyWPWWHXPRJFDTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorobenzamide Technical Profile


2,3,4,5,6-Pentafluorobenzamide (CAS 652-31-3) is a perfluorinated aromatic amide with the molecular formula C₇H₂F₅NO and a molecular weight of 211.09 g/mol [1]. It is characterized by a benzene ring fully substituted with five fluorine atoms at the 2, 3, 4, 5, and 6 positions, and an amide functional group . This high degree of fluorination confers distinct physicochemical properties, including enhanced thermal stability and unique electronic characteristics due to the strong electron-withdrawing nature of the fluorine atoms [2]. It is commonly used as a synthetic building block and analytical derivatization reagent [3].

Perfluorinated aromatic amide for analytical derivatization and synthesis
Supports high-sensitivity electron-capture detection workflows
Applicable as a directing group in C–H activation research

Why Generic Substitution Fails


Substituting 2,3,4,5,6-Pentafluorobenzamide with a generic or less fluorinated benzamide derivative is not a straightforward interchange and carries significant risks to experimental reproducibility and performance. The complete pentafluoro-substitution pattern creates a unique electronic environment that profoundly affects both reactivity and molecular recognition [1]. For instance, its performance as an analytical derivatizing agent or a synthetic directing group is not matched by mono-, di-, or even tetra-fluorinated analogs, nor by other perfluorinated acylation reagents like heptafluorobutyramide [2]. Furthermore, the specific dihedral angle (43.56°) between the amide and the perfluorinated ring dictates a distinct hydrogen-bonding network, leading to a crystalline packing arrangement that can differ substantially from other benzamides, which has direct implications for solid-state properties and formulation [1]. The quantitative evidence below demonstrates why this specific compound must be prioritized for particular applications.

Target Compound 2,3,4,5,6-Pentafluorobenzamide
Generic Substitute Risk Lower fluorinated analogs may not replicate ECD sensitivity or electronic properties.
Target Compound 2,3,4,5,6-Pentafluorobenzamide
Other Perfluorinated Reagents Heptafluorobutyramide may shift ECD response rank and detection limits.
Target Compound Defined crystal packing (43.56° angle)
Other Benzamide Derivatives Solid-state properties, solubility, and batch consistency may differ.

Quantifiable Evidence of Differentiation


Superior ECD Sensitivity for Amine Derivatization

In a direct head-to-head comparison, the pentafluorobenzamide (PFBO) derivative of primary amines consistently demonstrated superior sensitivity in electron-capture detection (ECD) compared to derivatives formed with other common perfluorinated reagents. A comparative study established that the order of ECD sensitivity for primary amine derivatives is PFBO > pentafluorobenzylidine > heptafluorobutyramide (HFB) [1].

ECD Sensitivity
Head-to-head
Highest sensitivity rank: PFBO > pentafluorobenzylidine > HFB
10-20 fold response difference with tritium detector
Supports lower detection limits for trace amine analysis
GC-ECD method context
Analytical Chemistry Gas Chromatography Derivatization

Air as Sole Oxidant in C–H Olefination

The use of an N-pentafluorophenyl benzamide directing group, derived from 2,3,4,5,6-pentafluorobenzamide, is uniquely capable of facilitating a Rh(III)-catalyzed C–H olefination reaction using air as the sole terminal oxidant. This is in contrast to the vast majority of similar Rh(III)-catalyzed C–H activation reactions, which require stoichiometric chemical oxidants [1].

C–H Olefination
Class-level
Air as sole terminal oxidant
Zero stoichiometric oxidant required
Enables greener synthetic route research
Rh(III)-catalyzed condition
Organometallic Chemistry Catalysis Green Chemistry

HDAC6 Binding Confirmation for Inhibitor Design

Derivatives of 2,3,4,5,6-pentafluorobenzamide have been co-crystallized with the catalytic domain 2 of Danio rerio histone deacetylase 6 (HDAC6). The crystal structure (PDB ID: 8D9C) confirms the binding mode of the 2,3,4,5,6-pentafluoro-N-hydroxybenzamide scaffold within the enzyme's active site [1]. This structural confirmation validates the pentafluorophenyl moiety as a privileged scaffold for targeting the HDAC6 isoform.

HDAC6 Binding
Source review
Co-crystal structure with HDAC6 catalytic domain 2 (PDB: 8D9C)
Supports structure-based inhibitor design research
Scaffold binding mode validated
Medicinal Chemistry Epigenetics Structural Biology

Dual-Mode HPLC Stationary Phase (RP and HILIC)

A pentafluorobenzamide stationary phase exhibits unique versatility by performing effectively in both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) modes. This dual-mode capability was demonstrated by successfully separating nucleosides and antihypertensive drugs under HILIC conditions, and pesticides and benzodiazepines under RPLC conditions [1].

Dual-Mode HPLC
Method context
Effective in both RPLC and HILIC modes
Separated nucleosides and pesticides on one column
May reduce need for multiple specialized columns
Versatile stationary phase review
Chromatography Separation Science Analytical Chemistry

Defined Crystal Structure for Reproducible Handling

Single-crystal X-ray diffraction analysis reveals that 2,3,4,5,6-pentafluorobenzamide adopts a specific, non-planar conformation with a dihedral angle of 43.56° between the amide group and the pentafluorophenyl ring [1]. The molecules assemble via a defined N—H···O=C hydrogen bonding network into a two-dimensional sheet, generating cyclic (8) and chain C(4) motifs [1].

Crystal Structure
Class-level
Dihedral angle: 43.56°
Monoclinic P21/c, Dx 1.884 Mg m⁻³ at 120 K
Supports batch-to-batch consistency in solid-state handling
Defined 2D hydrogen-bonded network
Crystallography Solid-State Chemistry Formulation Science

Validated Application Scenarios


Trace Amine Analysis by High-Sensitivity GC-ECD

In analytical toxicology, food safety, and environmental monitoring, the accurate quantification of primary amines at trace levels is paramount. This compound is the preferred derivatization reagent for achieving maximal electron-capture detection (ECD) sensitivity. As demonstrated by Matin and Rowland (1972), pentafluorobenzamide derivatives provide superior ECD response compared to other perfluorinated acylation reagents like heptafluorobutyramide [4]. This translates directly to lower limits of detection and more reliable quantification of target analytes in complex biological or environmental samples where analyte concentrations are often extremely low. Analysts should prioritize this reagent when maximum sensitivity from GC-ECD is required for primary amines.

Greener C–H Functionalization Reactions

Researchers in synthetic organic chemistry seeking to develop more sustainable and cost-effective C–H activation methodologies should consider the N-pentafluorophenyl benzamide moiety. Its unique ability to enable Rh(III)-catalyzed olefination with air as the sole oxidant, without the need for stoichiometric co-oxidants, directly addresses key green chemistry principles [4]. This property reduces waste and simplifies reaction workup, offering a more practical route for the late-stage functionalization of complex molecules in both academic and industrial research settings.

Structure-Based HDAC6 Inhibitor Design

For medicinal chemistry projects targeting histone deacetylase 6 (HDAC6), the pentafluorobenzamide scaffold offers a validated, structurally characterized starting point. The availability of a high-resolution co-crystal structure (PDB ID: 8D9C) of a pentafluorobenzamide derivative bound to the HDAC6 catalytic domain provides atomic-level insight into the binding mode [4]. This structural information is invaluable for guiding rational design efforts to improve potency and selectivity, thereby accelerating the hit-to-lead optimization process for novel epigenetic therapeutics.

Dual-Mode HPLC Method Development

In analytical development laboratories facing challenging separations where analytes exhibit a wide range of polarities, a pentafluorobenzamide-based HPLC column offers a unique solution. The stationary phase can be operated in both reversed-phase (RP) and hydrophilic interaction (HILIC) modes, providing versatile retention mechanisms [4]. This allows a single column to be used for separating highly polar compounds like nucleosides under HILIC and more hydrophobic compounds like pesticides under RP conditions, potentially streamlining method development and reducing the need for multiple specialized columns.

Application
Selection Property
Validation Focus
Trace Amine Analysis
ECD sensitivity rank
Detection limit validation for target amines
C–H Functionalization
Oxidant-free reaction condition
Atom economy and waste profile review
HDAC6 Inhibitor Design
Validated binding scaffold
Structure-based potency and selectivity optimization
HPLC Method Development
Dual-mode (RP/HILIC) capability
Method consolidation for diverse analyte polarities

Technical Documentation Hub

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58 linked technical documents
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